molecular formula C23H26N4O3S B4977745 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE

Cat. No.: B4977745
M. Wt: 438.5 g/mol
InChI Key: DFCUGAMGSKZFQX-UHFFFAOYSA-N
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Description

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde and subsequent cyclization.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Benzothiophene Synthesis: The benzothiophene structure is synthesized via cyclization reactions involving thiophene derivatives.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the benzothiophene derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole moiety.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. The benzothiophene structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2-THIENYLMETHYL)ACETAMIDE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-[(2S,4S)-4-(1-BENZOTHIOPHEN-3-YL)-2-[4-(HYDROXYMETHYL)PHENYL]METHOXY]-3,4-DIHYDRO-2H-PYRAN-6-YL]METHANONE

Uniqueness

The unique combination of the benzodioxole, piperazine, and benzothiophene moieties in 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c24-12-18-17-3-1-2-4-21(17)31-23(18)25-22(28)14-27-9-7-26(8-10-27)13-16-5-6-19-20(11-16)30-15-29-19/h5-6,11H,1-4,7-10,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCUGAMGSKZFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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